molecular formula C18H18FN3O3 B5610343 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

Katalognummer B5610343
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: OZCAUFRCMBUQFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a piperazine derivative that has a unique chemical structure, which makes it a suitable candidate for various research studies.

Wirkmechanismus

The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine is not yet fully understood. However, some studies suggest that the compound may act as an inhibitor of certain enzymes and receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects in the body. Some of the primary effects include:
1. Antioxidant activity: The compound has been shown to have antioxidant activity, which may help protect cells from oxidative damage.
2. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory activity, which may help reduce inflammation in the body.
3. Neuroprotective activity: The compound has been shown to have neuroprotective activity, which may help protect neurons from damage and degeneration.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has several advantages and limitations for lab experiments. Some of the primary advantages include:
1. High purity: The compound can be synthesized with high purity, which makes it suitable for various research studies.
2. Stability: The compound is stable under various conditions, which makes it suitable for long-term studies.
3. Low toxicity: The compound has low toxicity, which makes it safe for use in various research studies.
Some of the limitations of the compound include:
1. Limited solubility: The compound has limited solubility in water, which may limit its use in certain studies.
2. Limited availability: The compound is not widely available, which may make it difficult to obtain for certain studies.
3. Limited research: The compound has not been extensively studied, which may limit its potential applications in various research areas.

Zukünftige Richtungen

There are several future directions for research on 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine. Some of the primary future directions include:
1. Medicinal Chemistry: Further research is needed to explore the potential therapeutic applications of the compound, including its effects on different diseases and conditions.
2. Pharmacology: Further research is needed to explore the pharmacological properties of the compound, including its effects on different receptors and enzymes in the body.
3. Biochemistry: Further research is needed to explore the biochemical effects of the compound, including its effects on the metabolism of different compounds in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has been extensively studied for its potential therapeutic applications, pharmacological properties, and biochemical effects. Further research is needed to explore the full potential of this compound in various research areas.

Synthesemethoden

The synthesis of 1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine involves the reaction of 4-fluorobenzoyl chloride with 4-nitrobenzylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has been extensively studied for its potential applications in various scientific research areas. Some of the primary research areas where this compound has been used include:
1. Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. Pharmacology: The compound has also been studied for its pharmacological properties, including its effects on different receptors and enzymes in the body.
3. Biochemistry: This compound has been used in various biochemical studies, including its effects on the metabolism of different compounds in the body.

Eigenschaften

IUPAC Name

(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-16-5-3-15(4-6-16)18(23)21-11-9-20(10-12-21)13-14-1-7-17(8-2-14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAUFRCMBUQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.